L-Lyxono-1,4-内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

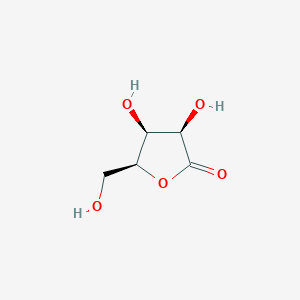

(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as (3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, is a useful research compound. Its molecular formula is C₅H₈O₅ and its molecular weight is 148.11. The purity is usually 95%.

BenchChem offers high-quality (3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性

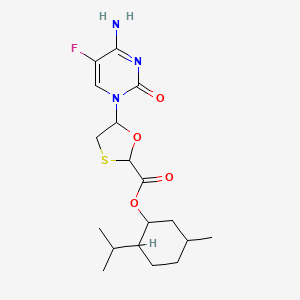

L-Lyxono-1,4-内酯衍生物已被研究用于其潜在的抗肿瘤活性。它们属于一类更广泛的天然和合成内酯,已显示出广泛的生物学用途,包括抗癌特性。 例如,间苯二酚酸内酯,它们具有相似的结构,已被发现对参与癌细胞增殖的关键酶具有有效的抑制活性 {svg_1}.

药物发现与合成

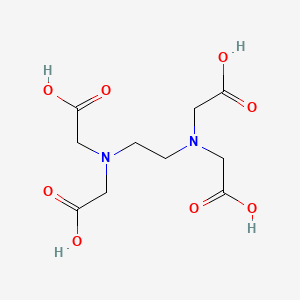

L-Lyxono-1,4-内酯用作药物合成中的手性构建块。 它的立体化学在合成具有多个手性中心的复杂分子中特别有价值,这些分子通常存在于天然产物药物中 {svg_2}.

表面活性剂和聚合物的合成

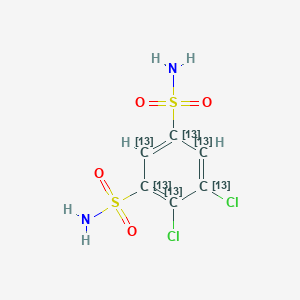

基于碳水化合物的内酯,如 L-Lyxono-1,4-内酯,用于表面活性剂和聚合物的合成。 这些化合物可以改善材料的性能,例如提高生物降解性或增强与生物系统的相互作用 {svg_3}.

C-糖基化合物的合成

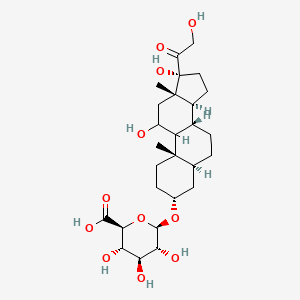

L-Lyxono-1,4-内酯中的内酯环可以用于合成 C-糖基化合物。 这些分子在药物化学中具有应用,特别是作为抗病毒剂,因为它们具有稳定性和生物活性 {svg_4}.

生物活性天然产物的开发

L-Lyxono-1,4-内酯在合成生物活性天然产物中起着重要作用。 将其掺入更大的分子中可以导致发现具有潜在治疗作用的新天然产物 {svg_5}.

属性

IUPAC Name |

(3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-PZGQECOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@H]([C@H](C(=O)O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common synthetic approaches to L-Lyxono-1,4-lactone?

A1: L-Lyxono-1,4-lactone can be synthesized from various starting materials, utilizing stereoselective transformations. One approach involves using readily available 2,3-O-isopropylidene-D-erythrose and employing dihydroxylation, iodolactonisation, and epoxidation reactions. Another method involves converting D-ribono-1,4-lactone into L-Lyxono-1,4-lactone through a series of reactions.

Q2: Can you provide an example of a specific synthetic route to L-Lyxono-1,4-lactone described in the research?

A2: One study describes the synthesis of 4-thio-L-lyxono-1,4-lactone starting from D-ribono-1,4-lactone. This multi-step synthesis involves protection, oxidation, reduction, tosylation, and thiirane ring formation, ultimately leading to the target molecule.

Q3: The provided research mentions derivatives of L-Lyxono-1,4-lactone. What are some examples, and why are they important?

A3: Derivatives like 2,3-O-isopropylidene-L-lyxono-1,4-lactone and 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-L-lyxono-1,5-lactam are important as chiral synthons. For instance, 2,3-O-isopropylidene-L-lyxono-1,4-lactone serves as a key intermediate in the synthesis of 4-thio-L-lyxono-1,4-lactone. The structure of 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-L-lyxono-1,5-lactam has been confirmed via X-ray crystallography, highlighting its potential use in synthesizing other chiral molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)